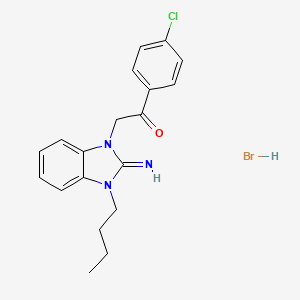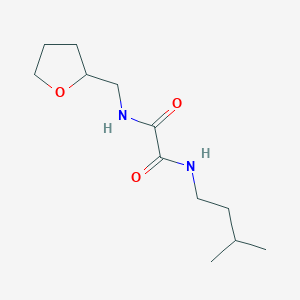![molecular formula C30H24N2O6 B5160761 4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5160761.png)
4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid' is a chemical compound that has gained significant attention in scientific research. It is commonly known as 'MDBP' and has been used in various fields such as material science, nanotechnology, and biomedical research. MDBP has shown promising results in these fields, making it an essential compound for further research.
Applications De Recherche Scientifique
MDBP has been widely used in material science and nanotechnology due to its unique properties such as high thermal stability, solubility, and fluorescence. It has been used as a building block for the synthesis of various materials such as polymers, dendrimers, and nanoparticles. MDBP has also been used in biomedical research as a fluorescent probe for imaging and sensing applications. It has shown promising results in detecting cancer cells and other diseases.
Mécanisme D'action
MDBP has a unique structure that allows it to interact with various biological molecules such as DNA, proteins, and enzymes. It has been shown to bind to DNA and inhibit its replication, making it a potential anticancer agent. MDBP has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
MDBP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. MDBP has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. It has been shown to have anti-inflammatory effects and can reduce the production of cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
MDBP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has unique properties such as solubility and fluorescence, making it a useful tool for imaging and sensing applications. However, MDBP has some limitations as well. It is relatively expensive compared to other compounds, and its toxicity levels have not been extensively studied.
Orientations Futures
MDBP has shown promising results in various fields, and there are several future directions for its research. It can be further explored as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its interaction with biological molecules such as DNA and enzymes can be further studied to understand its mechanism of action. MDBP can also be used as a building block for the synthesis of new materials with unique properties. Overall, MDBP has significant potential for further research in various fields.
Conclusion:
In conclusion, '4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid' or MDBP is a unique compound that has gained significant attention in scientific research. It has been used in various fields such as material science, nanotechnology, and biomedical research. MDBP has shown promising results in these fields, making it an essential compound for further research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MDBP has significant potential for further research in various fields, and its unique properties make it a useful tool for imaging and sensing applications.
Méthodes De Synthèse
MDBP can be synthesized by using a one-pot reaction of 2-methylbenzoyl chloride, 4-aminobenzoic acid, and 4,4'-biphenyldicarboxylic acid in the presence of a base such as triethylamine. The reaction yields a white crystalline powder, which can be purified by recrystallization. The purity of MDBP can be confirmed by using analytical techniques such as NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
5-[3-carboxy-4-[(2-methylbenzoyl)amino]phenyl]-2-[(2-methylbenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O6/c1-17-7-3-5-9-21(17)27(33)31-25-13-11-19(15-23(25)29(35)36)20-12-14-26(24(16-20)30(37)38)32-28(34)22-10-6-4-8-18(22)2/h3-16H,1-2H3,(H,31,33)(H,32,34)(H,35,36)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPFYICGVSUMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4C)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis{[(2-methylphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5160678.png)
![N-isopropyl-2-{4-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B5160685.png)
![2-chloro-N-{1-[1-(3-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5160686.png)
![N-ethyl-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160689.png)

![ethyl 1-{[(2,4-dimethylphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5160715.png)
![isobutyl 4-[2-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5160726.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5160728.png)

![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5160742.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5160749.png)
![1-(3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrochloride](/img/structure/B5160763.png)

![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5160779.png)